Zinc bis(acetato-O)dioxouranate

描述

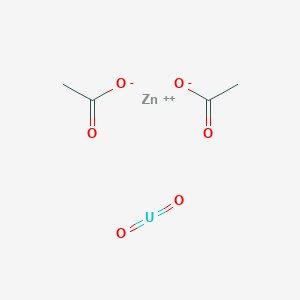

Zinc bis(acetato-O)dioxouranate: is a chemical compound with the molecular formula C4H6O6UZn and a molecular weight of approximately 453.49 g/mol . . This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions: Zinc bis(acetato-O)dioxouranate is typically synthesized using a solvothermal method. This involves the reaction of zinc acetate and uranyl acetate in a solvent such as dimethylformamide (DMF) at high temperatures and pressures. The reaction conditions are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the solvothermal synthesis method is scalable and can be adapted for larger-scale production. The use of high-pressure reactors and precise temperature control are essential for maintaining the quality and purity of the compound.

化学反应分析

Types of Reactions: Zinc bis(acetato-O)dioxouranate undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it may act as an oxidizing agent.

Reduction: It can also undergo reduction reactions, particularly in the presence of strong reducing agents.

Substitution: The acetate groups in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like or are often employed.

Substitution: Ligand substitution reactions can be carried out using various ligands in the presence of suitable catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state uranium compounds , while reduction reactions may produce lower oxidation state uranium species .

科学研究应用

Zinc bis(acetato-O)dioxouranate, also known as uranyl zinc acetate, is a compound with significant applications in various scientific fields, particularly in chemistry and materials science. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Chemical Properties and Structure

This compound has the chemical formula and is characterized by its yellow crystalline powder form. It is classified under the CAS number 10138-94-0 and is recognized for its unique properties that enable its use in several specialized applications.

Electron Microscopy

One of the primary applications of uranyl zinc acetate is as an electron dense stain for electron microscopy. This compound enhances the contrast of biological samples, allowing for better visualization of cellular structures. Its effectiveness as a heavy metal stain makes it invaluable in histology and pathology studies.

Catalysis in Organic Synthesis

Uranyl zinc acetate serves as a catalyst in the conversion of dimethyl carbonate into toluene-2,4-diisocyanate. This reaction is significant in the production of polyurethane foams and coatings, showcasing the compound's utility in industrial chemistry .

Analytical Chemistry

The compound is utilized as a reagent in various analytical techniques. It plays a role in wet chemical determinations, particularly in sodium determinations where it helps in precipitating sodium compounds . Its analytical applications extend to spectrophotometry and chromatography, where it aids in the qualitative and quantitative analysis of different substances.

Radiochemistry

As a uranium-containing compound, uranyl zinc acetate is relevant in radiochemistry. It can be used to study the behavior of uranium in different chemical environments, contributing to research on radioactive waste management and environmental safety .

Biological Research

Uranyl zinc acetate has been explored for its potential applications in biological systems, particularly regarding its interactions with DNA. Research indicates that it may play a role in biological information storage, although further studies are necessary to fully understand these mechanisms .

Health and Safety Considerations

Due to its uranium content, uranyl zinc acetate is classified as highly toxic and radioactive. It poses health risks through inhalation, ingestion, or skin contact. Safety data sheets recommend strict handling precautions including protective gear and proper ventilation when working with this compound .

Toxicological Data

| Hazard Type | Description |

|---|---|

| Acute Toxicity | Toxic if swallowed or inhaled |

| Skin Contact | Harmful upon contact with skin |

| Eye Irritation | Causes serious eye irritation |

| Environmental Impact | Toxic to aquatic organisms; long-term effects possible |

Case Study 1: Use in Biological Staining

In a study published by the Journal of Microscopy, researchers utilized uranyl zinc acetate as a staining agent for plant cell samples. The results demonstrated enhanced clarity of cellular organelles compared to traditional staining methods, confirming its effectiveness in biological imaging .

Case Study 2: Catalytic Properties

A research article highlighted the catalytic efficiency of uranyl zinc acetate in synthesizing toluene-2,4-diisocyanate from dimethyl carbonate. The study reported a high yield and selectivity, making it a promising candidate for industrial applications .

作用机制

The exact mechanism of action of zinc bis(acetato-O)dioxouranate is not fully understood. it is believed to involve the disruption of bacterial cell membranes and inhibition of bacterial growth. The compound’s interaction with cellular components and its ability to form complexes with various ligands contribute to its biological activity.

相似化合物的比较

Zinc uranyl acetate: Similar in structure and applications, used in electron microscopy and sodium determination.

Uranyl acetate: Another uranium-based compound used in electron microscopy and as a reagent in various chemical analyses.

Uniqueness: Zinc bis(acetato-O)dioxouranate is unique due to its specific combination of zinc and uranium, which imparts distinct chemical properties and reactivity. Its ability to act as both an oxidizing and reducing agent, as well as its applications in electron microscopy and catalysis, make it a valuable compound in scientific research.

生物活性

Zinc bis(acetato-O)dioxouranate, also known as uranyl zinc acetate, is a compound that combines the elements zinc and uranium. Its chemical formula is and it has a molecular weight of approximately 457.53 g/mol. This compound exhibits notable biological activity, particularly due to its uranium content, which has implications for both toxicity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀O₆UZn |

| Molecular Weight | 457.53 g/mol |

| Density | Not available |

| Boiling Point | 117.1 ºC |

| Flash Point | 40 ºC |

Toxicological Profile

This compound is classified as highly toxic. It poses significant health risks through various exposure routes:

- Inhalation and Ingestion : The compound is toxic if swallowed or inhaled, leading to serious health effects including damage to internal organs such as the liver and kidneys .

- Skin and Eye Contact : It can cause serious eye irritation and harmful effects upon skin contact .

- Environmental Impact : The compound is toxic to aquatic organisms and may cause long-term adverse effects in the environment .

Biological Mechanisms

The biological activity of this compound can be attributed to its uranium component, which interacts with biological systems in several ways:

- DNA Damage : Uranium's ionizing radiation can damage DNA, leading to gene mutations and chromosomal aberrations. This mechanism is critical in understanding its potential role in carcinogenesis .

- Metal Ion Interaction : Zinc plays a vital role as a cofactor for numerous enzymes, while excessive zinc can inhibit the absorption of other essential metals like copper and iron, potentially leading to deficiencies that affect various biological processes .

Case Studies and Research Findings

Research on uranyl compounds, including this compound, has highlighted several key findings:

- Carcinogenic Potential : Studies indicate that exposure to uranium compounds can initiate and promote cancer development due to their ability to induce oxidative stress and DNA damage .

- Neurological Effects : There are associations between unbalanced levels of zinc and copper in the body with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .

- Toxicokinetics : The absorption of uranium occurs through oral, inhalation, and dermal routes, with a preference for accumulation in bones, liver, and kidneys. Most uranium is excreted via urine and feces, but some may remain in the body for extended periods, posing chronic health risks .

Summary of Biological Activity

The biological activity of this compound is characterized by its dual nature—while it serves as a source of essential zinc ions necessary for various biochemical processes, its uranium content introduces significant toxicity risks. Understanding this balance is crucial for both environmental safety and potential therapeutic applications.

属性

IUPAC Name |

zinc;dioxouranium;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2O.U.Zn/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;;;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEGOLSGLHGDBF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O=[U]=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6UZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-94-0 | |

| Record name | Uranate(2-), bis(acetato-κO)dioxo-, zinc (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranate(2-), bis(acetato-kappaO)dioxo-, zinc (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc bis(acetato-O)dioxouranate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。